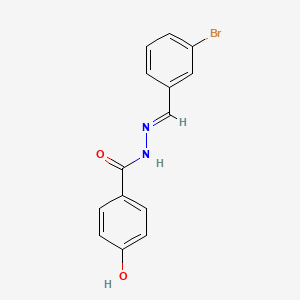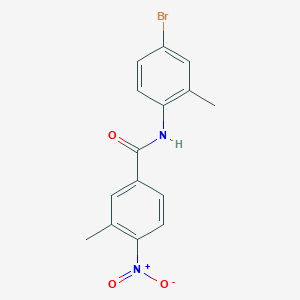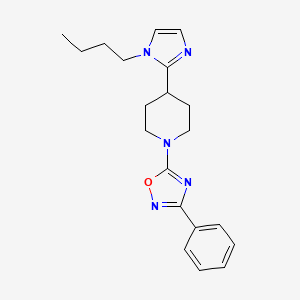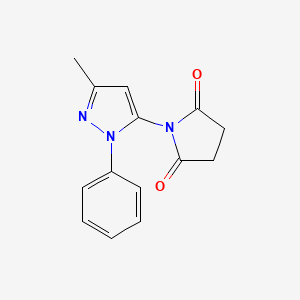![molecular formula C23H19N5O3 B5603366 2-(1-naphthylamino)-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}acetohydrazide](/img/structure/B5603366.png)
2-(1-naphthylamino)-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves intricate steps that start from basic organic compounds, proceeding through various chemical reactions to achieve the target compound. For instance, Salahuddin et al. (2014) describe the synthesis of 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivatives through a series of steps starting from o-phenylenediamine and naphthene-1-acetic acid/2-naphthoxyacetic acid (Salahuddin et al., 2014).
Molecular Structure Analysis
The molecular structure of hydrazide derivatives, such as the one described by E. İnkaya et al. (2011), reveals the planarity of the acetohydrazide group and the specific angles formed between different molecular fragments. This structural information is crucial for understanding the compound's chemical behavior and reactivity (İnkaya et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving hydrazide derivatives are diverse, with potential for creating a wide range of chemical structures. For example, the synthesis and characterization of various derivatives have demonstrated significant antimicrobial and antioxidant activities, showcasing the compound's versatile chemical properties (Devi et al., 2010).
Physical Properties Analysis
The physical properties of compounds like 2-(1-naphthylamino)-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}acetohydrazide can be inferred from related studies. For instance, the planarity and crystal packing of similar compounds, as discussed by E. İnkaya et al. (2011), provide insights into their solubility, melting points, and other physical characteristics that are essential for practical applications (İnkaya et al., 2011).
Chemical Properties Analysis
The chemical properties of such compounds are closely related to their structure, with functional groups like the acetohydrazide moiety playing a pivotal role in their reactivity. Studies such as those by Salahuddin et al. (2014) highlight the importance of these functional groups in mediating chemical reactions and imparting unique properties to the compound, such as potential anticancer activity (Salahuddin et al., 2014).
Wissenschaftliche Forschungsanwendungen
Antihypertensive and α-Blocking Agents
Compounds structurally related to the one you're interested in have been synthesized and evaluated for their antihypertensive and α-blocking activity. For instance, derivatives synthesized through various chemical reactions have shown promising results in pharmacological screening, demonstrating significant α-blocking activity with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Anticancer Evaluation
Certain naphthyl-containing compounds have undergone synthesis and characterization, followed by anticancer evaluation. These studies involve the creation of compounds like 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide, which have been assessed for their in vitro anticancer activities across various cell lines. Some compounds have shown significant activity against breast cancer cells, highlighting their potential as anticancer agents (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Antimicrobial and Antioxidant Activities
Research into naphthyl-containing hydrazides and their derivatives has revealed compounds with notable antimicrobial and antioxidant activities. This includes the synthesis of novel dithiolane, thiophene, coumarin, and 2-pyridone derivatives, showcasing the potential of such compounds in the development of new antimicrobial and antioxidant agents (Mahmoud, Abu El‐Azm, Ali, & Ali, 2017).
Optical and Nonlinear Optical Properties
The nonlinear optical properties of hydrazones derived from similar structures have been investigated, revealing that these compounds exhibit promising optical limiting behavior and could be potential candidates for optical device applications, such as optical limiters and switches. This area of research opens up new possibilities for the use of naphthyl-containing compounds in the development of optical materials (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Wirkmechanismus
Zukünftige Richtungen
The potential applications and future directions for research on this compound would depend on its properties and reactivity. For example, if the compound exhibits interesting biological activity, it could be studied further as a potential pharmaceutical. Alternatively, if the compound has unique optical or electronic properties, it could be of interest in the field of materials science .
Eigenschaften
IUPAC Name |
2-(naphthalen-1-ylamino)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3/c29-23(16-24-22-9-3-6-17-5-1-2-8-21(17)22)26-25-15-20-7-4-14-27(20)18-10-12-19(13-11-18)28(30)31/h1-15,24H,16H2,(H,26,29)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFZCHHMDRDFPK-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromobenzyl)oxy]-6-nitro-1H-1,2,3-benzotriazole](/img/structure/B5603288.png)

![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-isobutyl-1-methyl-1H-pyrazole](/img/structure/B5603319.png)

![2-(2-methoxyethyl)-8-(1H-pyrrol-2-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5603321.png)
![5-acetyl-1'-[(3-methylisoxazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5603325.png)
![4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide](/img/structure/B5603326.png)
![6-chloro-3-fluoro-2-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5603327.png)
![1-tert-butyl-N-[3-(4-methoxyphenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5603337.png)

![2-{[(4aR*,8aR*)-4a-hydroxy-7-(methoxyacetyl)octahydro-2,7-naphthyridin-2(1H)-yl]methyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5603361.png)


![3-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5603377.png)